molecular formula C12H20O2S B14271001 Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate CAS No. 139774-64-4

Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate

Cat. No.: B14271001
CAS No.: 139774-64-4
M. Wt: 228.35 g/mol
InChI Key: QWQZFCAVEDGCDE-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group attached to a prop-2-enoate backbone, with a cyclohexylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{Cyclohexylsulfanylacetic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction conditions typically include elevated temperatures and the removal of water to drive the reaction to completion.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding alcohol or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or sulfanyl groups, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, thiols

    Substitution: Substituted esters, thioethers

Scientific Research Applications

Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate can be compared with other esters and thioethers:

    Ethyl 2-[(phenylsulfanyl)methyl]prop-2-enoate: Similar structure but with a phenyl group instead of a cyclohexyl group, leading to different chemical and biological properties.

    Mthis compound: Similar structure but with a methyl ester group, affecting its reactivity and applications.

Properties

CAS No.

139774-64-4

Molecular Formula

C12H20O2S

Molecular Weight

228.35 g/mol

IUPAC Name

ethyl 2-(cyclohexylsulfanylmethyl)prop-2-enoate

InChI

InChI=1S/C12H20O2S/c1-3-14-12(13)10(2)9-15-11-7-5-4-6-8-11/h11H,2-9H2,1H3

InChI Key

QWQZFCAVEDGCDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CSC1CCCCC1

Origin of Product

United States

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